

Molecular Structure and Binding Mechanism

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Compound Focus: FIIN-2

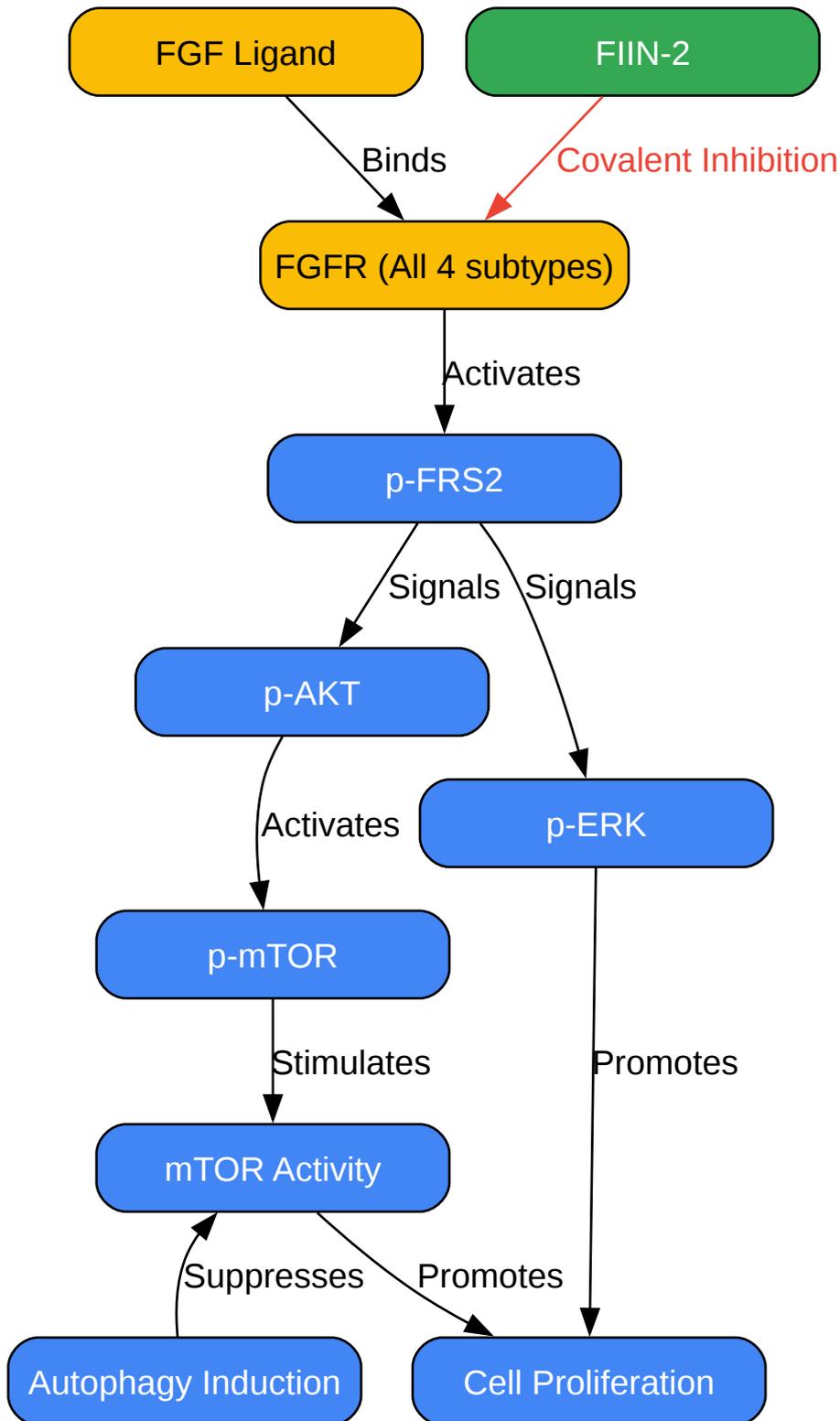
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The core structure of **FIIN-2** is based on a **pyrimido[4,5-d]pyrimidinone scaffold** [1]. Unlike its predecessor FIIN-1, it lacks two chlorine atoms, which likely reduces steric hindrance with larger gatekeeper mutant residues [1]. Its key structural features and binding mode are summarized below.

Structural Feature	Role in Binding and Activity
Pyrimido[4,5-d]pyrimidinone core	Serves as the central scaffold for inhibitor binding [1].
4-(4-methylpiperazin-1-yl)aniline group	Acts as a strong hinge binder, compensating for potency lost from structural changes [1].
Acrylamide "warhead"	Forms an irreversible covalent bond with a conserved cysteine in the FGFR P-loop (Cys477 in FGFR4) [2] [3].
"DFG-out" conformation	Binding mode that avoids steric clashes with the larger methionine gatekeeper residue, crucial for inhibiting mutant forms [1] [2].

The covalent bond formation between **FIIN-2's** acrylamide group and the P-loop cysteine is central to its mechanism. This bond is irreversible, leading to prolonged inhibition that can only be reversed by the synthesis of new FGFR protein [4]. The `dot` code below illustrates the signaling pathway affected by this binding.



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*The signaling pathway shows how **FIIN-2** inhibits FGFR to suppress downstream proliferation signals and induce autophagy.*

Potency and Selectivity Profile

FIIN-2 demonstrates potent, nanomolar-range inhibition across all four FGFR subtypes and retains significant activity against gatekeeper mutants that confer resistance to first-generation inhibitors [5] [1].

Kinase Target	IC ₅₀ or EC ₅₀ (nM)	Experimental Context & Notes
FGFR1	IC ₅₀ : 3.1 - 6.4 nM	Cell-free biochemical assay [6] [7].
FGFR2	IC ₅₀ : 2.9 - 4.3 nM	Cell-free biochemical assay [6] [7].
FGFR3	IC ₅₀ : 27 - 6.7 nM	Cell-free biochemical assay [6] [7].
FGFR4	IC ₅₀ : 21 - 45 nM	Cell-free biochemical assay [6] [7].
FGFR2 V564F Gatekeeper Mutant	EC ₅₀ : 58 - 276 nM	Antiproliferative activity in Ba/F3 cells [1] [6].
SRC	IC ₅₀ : ~330 nM	Off-target activity due to shared P-loop cysteine [3] [7].
YES	IC ₅₀ : ~365 nM	Off-target activity due to shared P-loop cysteine [3] [7].
AMPKα1	N/A	Novel off-target identified via chemoproteomics; binding to Cys185 induces autophagy [2].

Key Experimental Protocols for Characterizing FIIN-2

To reliably assess the activity and mechanisms of **FIIN-2**, several standardized experimental approaches are used.

Cell Viability and Proliferation Assay

This protocol measures the compound's ability to inhibit the growth of cancer cells dependent on FGFR signaling.

- **Cell Lines:** Ba/F3 cells engineered to express wild-type or mutant FGFRs; various cancer cell lines (e.g., Hep3B, A549, A549/DDP) [1] [2] [4].
- **Procedure:** Plate cells and allow to adhere. Treat with a dose range of **FIIN-2** (e.g., 0-1.0 μ M) for a sustained period (72-96 hours). Quantify cell viability using a method like the Cell-Titer-Glo luminescent assay [1] [8].
- **Output:** EC_{50} value, the concentration that inhibits 50% of cell proliferation.

In Vitro Kinase Activity Assay

This assay directly measures the inhibition of the FGFR kinase enzyme itself.

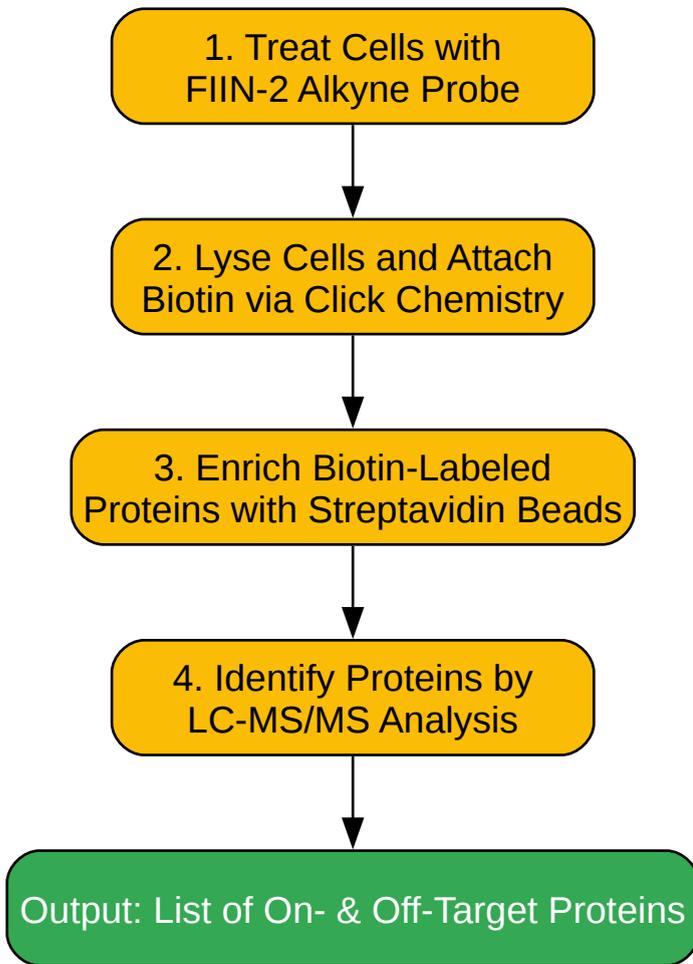
- **Procedure:** Use purified kinase domain of FGFR (wild-type or mutant). Incubate the kinase with **FIIN-2** and ATP/substrate. Measure residual kinase activity using a detection method like TR-FRET [8].
- **Output:** IC_{50} value, the concentration that inhibits 50% of kinase activity [7].

Chemoproteomic Profiling for Target Identification

This method identifies both intended (on-target) and unintended (off-target) binding partners of **FIIN-2** across the proteome.

- **Probe Design:** Synthesize an alkyne-tagged **FIIN-2** probe (FP) that retains biological activity [2].
- **Procedure:**
 - Treat live cells (e.g., Hep3B) with the **FIIN-2** probe.
 - Lyse cells and perform a "click chemistry" reaction (CuAAC) to attach a biotin tag to the probe-bound proteins.
 - Enrich biotin-tagged proteins with streptavidin beads.
 - Identify the captured proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].
- **Output:** A list of protein targets covalently bound by **FIIN-2**.

The `dot` code below visualizes this chemoproteomic workflow.



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*The experimental workflow for chemoproteomic profiling identifies **FIIN-2**'s protein targets.*

Assessing Autophagy Induction

FIIN-2 can induce protective autophagy in cancer cells, which can be measured to understand its full biological effect.

- **Key Markers:** Monitor conversion of LC3-I to LC3-II (increased LC3-II indicates autophagy) and degradation of p62 [4].
- **Pathway Analysis:** **FIIN-2** inhibits the PI3K/AKT/mTOR pathway, a key regulator of autophagy. Detect changes in phosphorylation of AKT and mTOR by western blot [4].
- **Functional Assay:** Combine **FIIN-2** with autophagy inhibitors (e.g., Chloroquine or 3-MA). Enhanced cytotoxicity confirms the presence of protective autophagy [4].

Key Implications for Drug Development

- **Overcoming Resistance:** The primary therapeutic value of **FIIN-2** lies in its ability to potently inhibit FGFR gatekeeper mutants, a major clinical resistance mechanism to earlier inhibitors like BGJ398 and AZD4547 [5] [1].
- **Selectivity Considerations:** While designed for FGFRs, **FIIN-2** shows clinically relevant off-target activity against kinases with a similarly positioned P-loop cysteine, such as SRC and YES, and a novel off-target, AMPK α 1 [2] [3] [7]. This informs potential side effects and provides a rationale for developing more selective analogs.
- **Therapeutic Combinations:** The discovery that **FIIN-2** induces **protective autophagy** in cancer cells like lung adenocarcinoma suggests that its cytotoxic effects could be significantly enhanced by co-administration with autophagy inhibitors [4].

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